Benzidine sulfone
Overview
Description
Benzidine sulfone is an organic compound derived from benzidine, which is known for its applications in dye production and its carcinogenic properties this compound, specifically, is a sulfone derivative of benzidine, characterized by the presence of a sulfonyl group attached to the benzidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzidine sulfone can be synthesized through several methods, including:
Oxidation of Benzidine: One common method involves the oxidation of benzidine using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Sulfonation of Benzidine: Another method involves the direct sulfonation of benzidine using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes, where benzidine is reacted with sulfur trioxide in a controlled environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives with additional functional groups.
Reduction: It can be reduced back to benzidine under specific conditions using reducing agents like sodium borohydride.
Substitution: The sulfonyl group in this compound can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Major Products:
Oxidation Products: Sulfone derivatives with additional functional groups.
Reduction Products: Benzidine.
Substitution Products: Various substituted benzidine derivatives.
Scientific Research Applications
Benzidine sulfone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzidine sulfone involves its interaction with various molecular targets and pathways. The sulfonyl group in this compound can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules . This can lead to the formation of reactive intermediates that can interact with biological targets, potentially leading to therapeutic effects or toxicological outcomes .
Comparison with Similar Compounds
Benzidine: The parent compound, known for its carcinogenic properties and use in dye production.
Benzidine-3-sulfonic acid: A sulfonic acid derivative of benzidine with similar chemical properties.
Benzidine-based azomethine derivatives: Compounds with potential anticancer properties.
Uniqueness of Benzidine Sulfone: this compound is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other benzidine derivatives . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,5-dioxodibenzothiophene-3,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZRRZSHWQAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978163 | |
Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-19-4, 30508-11-3 | |
Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Diaminodiphenylene sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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